2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Description
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride is a heterocyclic compound featuring a pyridine moiety linked to a 1,3,4-oxadiazole ring substituted with a 3-methylazetidin-3-yl group. The dihydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological applications . Its structural core—pyridine-oxadiazole—is associated with diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties .
Properties
IUPAC Name |
2-(3-methylazetidin-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.2ClH/c1-11(6-12-7-11)10-15-14-9(16-10)8-4-2-3-5-13-8;;/h2-5,12H,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDKUBDIWDLVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound generally follows a multi-step pathway involving:
- Formation of hydrazide intermediates from pyridine carboxylic acid derivatives.
- Cyclization to form the 1,3,4-oxadiazole ring.
- Introduction of the 3-methylazetidin-3-yl substituent via nucleophilic substitution or condensation reactions.
- Conversion to the dihydrochloride salt form for enhanced stability and solubility.
Stepwise Preparation Methodology
| Step | Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1. Hydrazide Formation | Condensation of pyridine-2-carboxylic acid hydrazide with 3-methylazetidine-3-carboxylic acid or related precursors | Acidic or neutral aqueous/organic medium; mild heating | Hydrazide intermediate characterized by IR (C=O, N-H stretches), 1H-NMR (azetidine proton signals δ 3.5–4.0 ppm), and MS (m/z ~245) |
| 2. Cyclization to Oxadiazole | Cyclodehydration of hydrazide intermediate using dehydrating agents such as phosphorus oxychloride (POCl₃) | Elevated temperature (80–120°C), inert atmosphere | Formation of the 1,3,4-oxadiazole ring confirmed by disappearance of N-H stretch in IR and emergence of C=N stretch (1600–1650 cm⁻¹) |
| 3. Salt Formation | Treatment of the free base with hydrochloric acid to form the dihydrochloride salt | HCl in suitable solvent (e.g., ethanol, ether) | Enhances compound stability and facilitates purification |
| 4. Purification | Recrystallization or chromatographic methods (silica gel chromatography using ethyl acetate/hexane mixtures) | Solvent choice optimized for yield and purity | Final product purity typically >95% |
Reaction Conditions and Optimization
- Temperature: Controlled between 80°C and 120°C during cyclization to avoid decomposition.
- Solvent: Polar aprotic solvents or mixtures such as dichloromethane, ethyl acetate, or ethanol are used depending on the step.
- Catalysts: Dehydrating agents like POCl₃ are essential for ring closure.
- Reaction Time: Typically ranges from 4 to 12 hours depending on scale and conditions.
- Purification: Column chromatography and recrystallization are critical for removing side products and obtaining analytically pure material.
Characterization Techniques for Intermediates and Final Product
| Technique | Purpose | Characteristic Observations |
|---|---|---|
| Infrared Spectroscopy (IR) | Functional group identification | Loss of N-H stretch (~3300 cm⁻¹) after cyclization; C=N stretch at 1600–1650 cm⁻¹ |
| Proton Nuclear Magnetic Resonance (1H-NMR) | Structural elucidation | Pyridine protons at δ 8.2–8.8 ppm; oxadiazole-linked CH₂ at δ 4.5–5.0 ppm; azetidine protons at δ 3.5–4.0 ppm |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peaks matching theoretical masses (e.g., m/z 287.1064 for C₁₂H₁₁N₅O) |
| Melting Point Determination | Purity and physical property assessment | Melting point varies with purity; typical for similar heterocyclic compounds |
Industrial Production Considerations
- Scale-up: Industrial synthesis may employ batch or continuous flow reactors to enhance reproducibility and throughput.
- Process Control: Parameters such as reactant concentration, temperature, and reaction time are tightly regulated.
- Yield Optimization: Use of catalysts and solvent systems is optimized to maximize yield and minimize by-products.
- Purification: Industrial purification may combine recrystallization with preparative chromatography.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature (cyclization) | 80–120°C | Essential for ring closure without degradation |
| Reaction Time | 4–12 hours | Balances conversion and side reactions |
| Solvent | Ethyl acetate, dichloromethane, ethanol | Influences solubility and reaction kinetics |
| Dehydrating Agent | POCl₃ or equivalents | Critical for oxadiazole ring formation |
| Purification Method | Column chromatography, recrystallization | Ensures >95% purity |
| Salt Formation | HCl treatment | Improves stability and handling |
Research Findings on Preparation
- The cyclization of hydrazide intermediates under dehydrating conditions is a well-established route for synthesizing 1,3,4-oxadiazole derivatives, including this compound.
- Introduction of the 3-methylazetidin-3-yl group is typically achieved before cyclization to ensure correct substitution.
- Spectroscopic data confirm the successful formation of the target compound and its dihydrochloride salt.
- Optimization studies indicate that reaction temperature and solvent choice significantly affect yield and purity.
- Industrial methods focus on scalability and reproducibility, often employing continuous flow techniques for better control.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Material Science Applications
- Polymer Chemistry :
- Sensors :
Case Studies
Mechanism of Action
The mechanism by which 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound’s pyridine-oxadiazole scaffold is shared with several pharmacologically active molecules, but substituents dictate functional specificity:
Key Observations :
- Substituent Impact : The 3-methylazetidinyl group in the target compound differentiates it from indole- or sulfanyl-containing analogues (e.g., ). This group’s compact, rigid structure may enhance receptor binding in antimicrobial contexts .
- Enzyme Inhibition : Compared to N-substituted sulfanyl acetamides (), the target compound lacks sulfanyl groups, which are critical for α-glucosidase inhibition (IC50: 49 µM for compound 8q). Instead, its azetidine moiety may favor interactions with microbial targets .
- Antifungal Activity : Pyridine-oxadiazole derivatives with sulfanyl acetohydrazides () exhibit potent antifungal activity (MIC: 8–16 µg/mL), suggesting that the dihydrochloride form of the target compound could optimize solubility for similar applications .
Pharmacokinetic and ADMET Profiles
- Lipinski’s and Veber’s Rules : The target compound complies with Lipinski’s rule (molecular weight <500, logP <5) and has predicted high intestinal absorption (>30%), comparable to structurally related compounds in and .
- Bioavailability : Unlike neutral oxadiazole derivatives (e.g., ), the dihydrochloride salt likely improves aqueous solubility, enhancing oral bioavailability .
Antimicrobial Activity Comparison
- MIC Values : While direct MIC data for the target compound are unavailable, structurally similar pyridine-oxadiazole derivatives () show MICs of 8–16 µg/mL against fungi, outperforming reference drugs like ketoconazole (25 µg/mL) .
- Mechanistic Insights : The oxadiazole ring’s electron-deficient nature facilitates interactions with microbial enzymes or DNA, a trait shared with chloromethyl-substituted anticancer agents in .
Biological Activity
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride is a compound featuring a unique combination of a pyridine ring and a 1,3,4-oxadiazole moiety. The biological activity of this compound has garnered interest due to the pharmacological properties associated with oxadiazole derivatives, which are known for their diverse therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C11H13ClN4O
- Molecular Weight : 252.7 g/mol
- CAS Number : 2060030-45-5
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features may enhance its binding affinity to bacterial targets, disrupting critical biological processes .
- Antitubercular Activity : A notable study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds displaying minimum inhibitory concentrations (MICs) as low as 4–8 µM against drug-resistant strains .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been explored in various studies. These compounds have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress .
Anti-inflammatory and Analgesic Effects
Additionally, some studies suggest that oxadiazole derivatives may possess anti-inflammatory and analgesic properties. This is particularly relevant in the context of developing new therapeutic agents for chronic pain and inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study conducted by Dhumal et al. (2016), several oxadiazole-based compounds were synthesized and tested for their antibacterial activity against both active and dormant states of Mycobacterium bovis BCG. The most promising candidates exhibited significant inhibition rates .
| Compound | Activity Against M. bovis | Binding Affinity |
|---|---|---|
| Compound A | Strongly inhibited | High |
| Compound B | Moderate inhibition | Moderate |
Case Study 2: Anticancer Activity
A study published in 2021 evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 10 |
| Compound D | MCF-7 | 15 |
Q & A
Q. What synthetic strategies are recommended for preparing 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride, and how can purity be optimized?
The synthesis typically involves cyclocondensation reactions between pyridine-carboxylic acid hydrazides and substituted azetidine precursors. Key steps include:
- Oxadiazole formation : Hydrazide intermediates react with activated carbonyl derivatives (e.g., chloroacetyl chloride) under reflux conditions to form the 1,3,4-oxadiazole ring .
- Azetidine substitution : The 3-methylazetidine group is introduced via nucleophilic substitution or cross-coupling reactions, followed by dihydrochloride salt formation for improved solubility .
- Purity optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity, as validated in analogs like 2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for pyridine protons) and azetidine substitution (δ 3.0–4.0 ppm for methylazetidine protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 288.74 for related oxadiazole-pyridine derivatives) .
- Thermal analysis : DSC/TGA determines melting points (e.g., 205–207°C for structurally similar compounds) and salt stability .
Advanced Research Questions
Q. How do structural modifications of the oxadiazole or azetidine moieties influence cytotoxic activity against cancer cell lines?
- Oxadiazole substitution : Electron-withdrawing groups (e.g., chloroethyl) enhance cytotoxicity by increasing electrophilicity and target binding. For example, 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine derivatives show IC = 2.3 μM against Caco-2 cells .
- Azetidine optimization : 3-Methylazetidine improves metabolic stability compared to morpholine analogs, as seen in compounds with IC < 1 μM against HT-29 and HepG2 cells .
- Methodological validation : Use MTT assays with 72-hour exposure times and EGFR/CDK2 kinase inhibition studies to correlate structural changes with activity .
Q. What contradictions exist in reported biological data for this compound, and how can they be resolved?
- Variability in IC values : Discrepancies arise from assay conditions (e.g., serum concentration, cell passage number). For example, IC values for oxadiazole-pyridine analogs range from 0.26 μM (HepG2) to 2.3 μM (Caco-2) under differing protocols .
- Resolution strategies :
- Standardize cell culture conditions (e.g., 10% FBS, 37°C, 5% CO).
- Validate targets via kinase profiling (e.g., Eurofins Panlabs 100-kinase panel) to confirm mechanism .
Q. How can fluorescence properties of this compound be leveraged for in vitro imaging or mechanistic studies?
- Fluorophore design : Long-chain alkyl substitutions on the oxadiazole ring (e.g., 5-alkyl-1,3,4-oxadiazol-2-yl derivatives) enhance quantum yield ( = 0.4–0.6) for live-cell imaging .
- Applications :
- Track intracellular localization using confocal microscopy (λ = 350 nm, λ = 450 nm).
- Monitor drug-target interactions via Förster resonance energy transfer (FRET) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The oxadiazole ring forms hydrogen bonds with Lys721, while the azetidine group occupies hydrophobic pockets .
- QSAR modeling : Develop 3D-QSAR models (e.g., CoMFA) using IC data from analogs to predict bioactivity of novel derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
